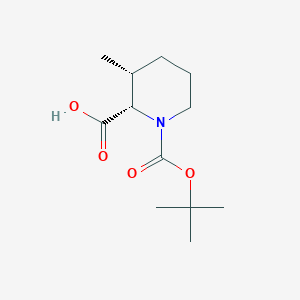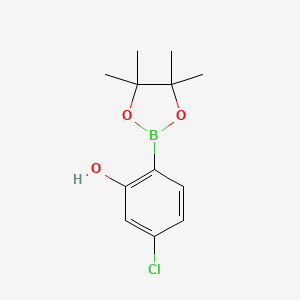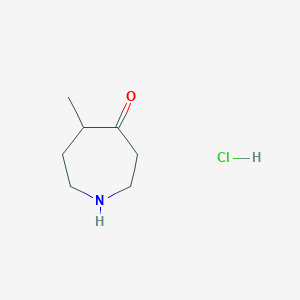
Pyriminostrobin
Descripción general
Descripción
Pyriminostrobin is a chemical compound with the molecular formula C23H18Cl2F3N3O4 . It is also known as “mimanan” in China . It is used as a pesticide .
Synthesis Analysis
The synthesis of Pyriminostrobin involves processing pyrimidylphenol under an alkaline condition to form a salt, and reacting the salt with benzyl chloride .
Molecular Structure Analysis
The molecular structure of Pyriminostrobin consists of a pyrimidine ring attached to a dichloroaniline and a trifluoromethyl group . The exact structure can be represented by the InChI string: InChI=1S/C23H18Cl2F3N3O4/c1-33-12-16 (21 (32)34-2)15-6-4-3-5-13 (15)11-35-20-10-19 (23 (26,27)28)30-22 (31-20)29-18-8-7-14 (24)9-17 (18)25/h3-10,12H,11H2,1-2H3, (H,29,30,31)/b16-12+ .
Aplicaciones Científicas De Investigación
C23H18Cl2F3N3O4 C_{23}H_{18}Cl_{2}F_{3}N_{3}O_{4} C23H18Cl2F3N3O4
and is recognized for its potent acaricidal activity. Below is a comprehensive analysis of its scientific research applications, each detailed in separate sections.Agricultural Pest Control
Pyriminostrobin is primarily used as a strobilurin insecticide and acaricide. It exhibits high efficacy against pests like spider mites, red citrus mites, and carmine spider mites (Tetranychus cinnabarinus). Its application extends to various crops, including citrus, apple, and cotton .
Mode of Action Research
The compound operates as a Quinone Outside Inhibitor (QoI) , which interferes with mitochondrial respiration in pests. This mode of action is crucial for developing new pesticides and understanding resistance mechanisms in target species .
Environmental Impact Studies
Pyriminostrobin’s environmental fate and ecotoxicity are subjects of ongoing research. Studies focus on its persistence in different ecosystems and its impact on non-target organisms, contributing to the assessment of its environmental safety profile .
Chemical Synthesis and Optimization
Research into the synthesis of pyriminostrobin, including methods to improve its production efficiency and purity, is significant for both academic and industrial chemistry. This includes exploring various synthetic pathways and identifying potential impurities .
Food and Beverage Industry Analysis
Pyriminostrobin is used as a reference standard in analytical testing within the food and beverage sector. It helps in ensuring the safety and compliance of agricultural products with regulatory standards .
Pesticide Regulation and Policy Studies
The compound’s regulatory status, such as approvals and restrictions in different countries, is an important area of study. It informs policy decisions and the development of guidelines for safe pesticide use .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of pyriminostrobin is the mitochondrial respiratory chain . It acts as a respiratory inhibitor of Qo mitochondria , which plays a crucial role in energy production within cells.
Mode of Action
Pyriminostrobin inhibits the mitochondrial respiratory chain by binding to the Qo site of cytochrome bc1 . This binding disrupts the electron transport chain, leading to a halt in ATP production and ultimately causing cell death .
Biochemical Pathways
The inhibition of the mitochondrial respiratory chain affects various biochemical pathways. The most significant impact is on the production of ATP, a critical molecule for energy transfer within cells . This disruption in energy production leads to cell death, providing the acaricidal activity of pyriminostrobin .
Pharmacokinetics
Like other strobilurin compounds, it is likely to be absorbed and distributed throughout the organism, metabolized to various extents, and eventually excreted .
Result of Action
The primary result of pyriminostrobin’s action is the death of the targeted organisms, such as mites . By inhibiting the mitochondrial respiratory chain, pyriminostrobin disrupts energy production within the cell, leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of pyriminostrobin. It is generally understood that factors such as temperature, pH, and moisture can impact the effectiveness and stability of many pesticides .
Propiedades
IUPAC Name |
methyl (E)-2-[2-[[2-(2,4-dichloroanilino)-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2F3N3O4/c1-33-12-16(21(32)34-2)15-6-4-3-5-13(15)11-35-20-10-19(23(26,27)28)30-22(31-20)29-18-8-7-14(24)9-17(18)25/h3-10,12H,11H2,1-2H3,(H,29,30,31)/b16-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXSCUSVVALMNW-FOWTUZBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1COC2=NC(=NC(=C2)C(F)(F)F)NC3=C(C=C(C=C3)Cl)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\C1=CC=CC=C1COC2=NC(=NC(=C2)C(F)(F)F)NC3=C(C=C(C=C3)Cl)Cl)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701024169 | |
| Record name | Pyriminostrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-2-{alpha-[2-(2,4-dichloroanilino)-6-(trifluoromethyl)pyrimidin-4-yloxy]-o-tolyl}-3-methoxyacrylate | |
CAS RN |
1257598-43-8 | |
| Record name | Pyriminostrobin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257598438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyriminostrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRIMINOSTROBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S6GUH5UGD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mode of action of Pyriminostrobin?
A1: Pyriminostrobin is a strobilurin fungicide that acts by inhibiting mitochondrial respiration in fungi. [, ] While the exact downstream effects are not fully elucidated in these papers, disruption of energy production is detrimental to fungal growth and survival.
Q2: What are some common formulations of Pyriminostrobin for agricultural use?
A2: Pyriminostrobin can be formulated into various agriculturally acceptable forms, including:
- Suspending agents [, , , , , ]
- Wettable powders [, , , , ]
- Water-dispersible granules [, , , ]
- Dispersible oil suspending agents [, , , , ]
- Microemulsions []
- Emulsifiable concentrates []
- Creaming agents []
Q3: What is the significance of combining Pyriminostrobin with other acaricidal agents?
A3: Research suggests that Pyriminostrobin exhibits synergistic effects when combined with certain acaricidal agents. [, , , , , , , , , ] This means the combined effect is greater than the sum of their individual effects. These synergistic combinations offer several advantages:
Q4: Which specific acaricidal agents have shown synergistic activity with Pyriminostrobin?
A4: Studies have demonstrated synergistic effects when Pyriminostrobin is combined with various acaricidal agents, including:
- Clofentezine []
- Abamectin []
- Milbemycins []
- Pyridaben [, ]
- Propargite []
- Avermectin []
- Tebufenpyrad []
- Etoxazole [, ]
- Flutenzine []
- Pyrimidifen []
- Fenazaquin []
- Halfenprox []
- Bifenazate [, ]
- Hexythiazox []
- Spirodiclofen [, ]
- Fenpyroximate [, ]
- Bromopropylate [, ]
Q5: How does the structure of Pyriminostrobin contribute to its activity?
A6: While the provided abstracts don't delve into specific Structure-Activity Relationship (SAR) studies for Pyriminostrobin, they highlight a novel preparation method. [] This method involves reacting a salt of pyrimidylphenol with benzyl chloride, resulting in higher yield and purity compared to previous methods. This suggests that the pyrimidylphenol moiety and the benzyl group are likely crucial for Pyriminostrobin's activity. Further research focusing on SAR would be needed to elucidate the specific structural features contributing to its potency and target selectivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester](/img/structure/B1429037.png)












![example 31 (24) [WO2012005227]](/img/structure/B1429059.png)